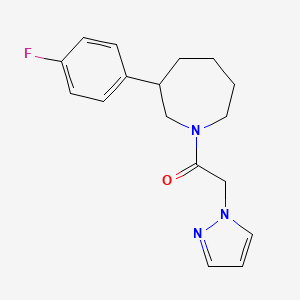

1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYPDYFSRQZRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of azepane and pyrazole moieties, which may influence its pharmacological properties. The presence of a fluorine atom in the structure enhances its electronic properties, potentially improving its binding affinity and metabolic stability, making it an interesting candidate for drug development.

Research indicates that compounds containing pyrazole and azepane structures can exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific biological activity of this compound is still under investigation, but preliminary studies suggest it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

-

Inhibition of p38 MAP Kinase :

A study highlighted the discovery of selective inhibitors for p38 MAP kinase derived from pyrazole scaffolds. While not directly investigating our compound, the findings suggest that modifications in similar structures can lead to significant biological activities, including high oral bioavailability and selectivity for specific kinases . -

Cytotoxicity Studies :

In a related study involving pyrazole derivatives, compounds were tested against various cancer cell lines. One derivative exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, indicating strong cytotoxicity without affecting healthy cells . This suggests that similar compounds may have targeted anticancer properties. -

Structure-Activity Relationship (SAR) :

The introduction of electron-donating groups (EDGs) in related compounds has been shown to enhance biological activity significantly. Conversely, electron-withdrawing groups (EWGs) tend to reduce efficacy . Understanding these relationships can guide further modifications to optimize the activity of this compound.

Data Table: Biological Activity Comparison

Scientific Research Applications

Research indicates that 1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits various biological activities, primarily through its interaction with molecular targets such as enzymes and receptors. The following mechanisms have been identified:

1. Enzyme Inhibition

- The compound can inhibit specific enzyme activities by binding to their active sites, thereby altering metabolic pathways. This property is significant for developing treatments for diseases where enzyme dysfunction is a factor.

2. Receptor Modulation

- It may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. This modulation can be particularly useful in the context of central nervous system disorders.

Neuropharmacology

Studies have shown that compounds similar to this compound can affect neurotransmitter systems, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments. For instance, compounds that modulate GABA receptors have been explored for their therapeutic effects on neurocognitive disorders .

Cancer Research

The compound's ability to inhibit specific enzymes may also extend to cancer research, where targeting metabolic pathways is crucial for developing anti-cancer therapies. Research into similar compounds has indicated potential applications in inhibiting tumor growth through enzyme inhibition .

Metabolic Disorders

Inhibitors of enzymes involved in metabolic pathways are being studied for their potential to treat conditions like type 2 diabetes and obesity. The ability of this compound to modulate metabolic functions could lead to advancements in managing these disorders .

Case Studies

Comparison with Similar Compounds

Substituent Variations on the Azepane Ring

- 1-(Azepan-1-yl)-2-triazolyl ethanones (e.g., 2dag, 2dah, 2dan ): Replace pyrazole with triazole, altering electronic properties and hydrogen-bonding capacity. Substituents on triazole (e.g., methoxyphenyl, difluorophenyl) modulate solubility and biological target affinity. Synthesis Yields: High (88–99%), indicating robust synthetic routes for azepane-triazole hybrids.

- Molecular Weight: 376.24 vs. ~313–330 for simpler pyrazole derivatives.

Pyrazole vs. Other Heterocycles

- 1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone : Lacks azepane; pyrazole is directly linked to 4-fluorophenyl. Simplified structure may reduce metabolic stability compared to azepane-containing analogs.

- Oxathiapiprolin : Contains pyrazole and ethanone but with a piperidine-thiazole backbone.

Heterocyclic Hybrids with Oxadiazole

- 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3-yl)ethanones : Oxadiazole ring introduces additional hydrogen-bond acceptors. Spectral Data: IR peaks at ~1705–1710 cm⁻¹ (C=O), distinct from pyrazole-azepane analogs .

Pharmacological and Physicochemical Implications

- Lipophilicity : Fluorophenyl and azepane groups enhance membrane permeability, critical for CNS-targeting agents.

- Bioactivity : Triazole analogs (e.g., 2dan) may exhibit antifungal properties akin to oxathiapiprolin , while pyrazole-azepane hybrids could target neurological receptors.

- Synthetic Feasibility : Azepane-pyrazole derivatives require multi-step syntheses, whereas triazole analogs achieve higher yields via click chemistry .

Q & A

Q. What are the recommended synthetic routes for 1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone?

The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:

- Step 1 : Friedel-Crafts acylation to introduce the ethanone group using a fluorinated aromatic precursor (e.g., 3-fluoro-4-propoxyphenyl derivatives) and a Lewis acid catalyst like AlCl₃ .

- Step 2 : Functionalization of the azepane ring via nucleophilic substitution or condensation reactions with pyrazole-containing intermediates. Pyrazole derivatives are typically synthesized using hydrazine hydrate and diketones under reflux conditions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using NMR, FTIR, and mass spectrometry .

Q. What safety precautions are critical when handling this compound?

- Hazard Classification : Based on structurally related azepane-pyrazole derivatives, this compound may exhibit acute toxicity via inhalation, skin contact, or ingestion (H302, H312, H332) . However, conflicting data exist for similar compounds, with some safety sheets reporting "no known hazards" .

- Precautions :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation of dust/particulates; employ closed handling systems.

- Store in sealed containers away from oxidizers and heat sources .

- Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS .

Q. How is this compound characterized post-synthesis?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), azepane (δ ~1.5–3.5 ppm), and pyrazole (δ ~6.5–8.0 ppm) groups .

- FTIR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and C-F (1200–1100 cm⁻¹) bonds .

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated for analogous pyrazoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) for Friedel-Crafts acylation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures for pyrazole coupling .

- Temperature Control : Monitor reaction progression via TLC; use reflux (80–100°C) for cyclization steps .

- Workflow Example :

- Run parallel reactions with varying catalyst/solvent ratios.

- Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What structure-activity relationships (SARs) are hypothesized for biological targets?

- Pharmacophore Analysis :

- The fluorophenyl group may enhance lipid solubility and blood-brain barrier penetration.

- The pyrazole moiety could interact with kinase ATP-binding pockets, as seen in related compounds .

- Biological Testing :

- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Evaluate enzyme inhibition (e.g., COX-2, EGFR) via fluorescence-based assays .

Q. How can computational modeling guide the design of derivatives?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like GABA receptors or serotonin transporters, leveraging pyrazole-azepane scaffolds .

- QSAR Studies :

- Build regression models using descriptors (logP, polar surface area) from analogs in PubChem .

- Validate predictions with in vitro assays for cytotoxicity and selectivity .

Contradictions and Risk Mitigation

- Hazard Discrepancies : While some SDS reports classify the compound as toxic (H302/H312/H332) , others list no hazards .

- Recommendation : Conduct a full risk assessment, including acute toxicity testing in zebrafish or rodent models.

- Synthetic Challenges : Conflicting yields for Friedel-Crafts steps suggest substrate-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.